5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability.
- Position 3: A phenyl ring, contrasting with fluorinated or chlorinated phenyl analogs.
- Position 5: A methyl group, smaller than aryl or heteroaryl substituents in related compounds.
- N-Substituent: A pyridin-2-ylmethylamine side chain, which may improve solubility and target binding via hydrogen bonding .
Pyrazolo[1,5-a]pyrimidines are studied for their antimycobacterial, anticancer, and anti-Wolbachia activities, with substituent patterns critically influencing potency and pharmacokinetics .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5/c1-13-11-16(25-12-15-9-5-6-10-24-15)28-19(26-13)17(14-7-3-2-4-8-14)18(27-28)20(21,22)23/h2-11,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWPQUBCSUMWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group and a pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis.
- Kinase Inhibition : Certain pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, impacting various signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of synthesized compounds was tested against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that while some compounds showed moderate activity, none demonstrated significant growth inhibition compared to established anticancer agents like YM155 and menadione .
Table 1: Anticancer Activity Summary
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 4a | MDA-MB-231 | >50 | No significant activity |
| 4b | MDA-MB-231 | 45 | Moderate activity |
| Control | YM155 | 10 | Positive control |
Antitubercular Activity
The compound's structural analogs were screened for antitubercular activity against M. tuberculosis. A focused library was synthesized to identify key functionalities contributing to activity. Notably, some analogs showed low cytotoxicity while maintaining efficacy against M. tuberculosis within macrophages . The mechanism of action was found to be distinct from traditional targets like cell wall biosynthesis.
Table 2: Antitubercular Activity Results
| Compound ID | MIC (µg/mL) | Resistance Mechanism |
|---|---|---|
| P1 | 0.5 | None |
| P2 | 1.0 | Mutation in Rv1751 |
| Control | 0.2 | Standard treatment |
The mechanisms by which pyrazolo[1,5-a]pyrimidines exert their effects are varied and include:
- Inhibition of Kinases : Many compounds inhibit specific kinases involved in cancer progression and survival.
- Targeting Cellular Pathways : The compounds may interfere with critical cellular pathways such as apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the core structure can significantly impact potency and selectivity. For example:
- Trifluoromethyl Substituents : Enhance lipophilicity and may improve cellular uptake.
- Pyridine Moiety : Plays a role in binding affinity to target proteins.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl | Increased potency |
| Methylation at position 3 | Decreased cytotoxicity |
| Variation in phenyl group | Altered selectivity |
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines:
- Case Study on Anticancer Effects : A study involving a derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
- Antitubercular Screening : A focused library screening identified lead compounds with MIC values lower than traditional treatments.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Observations:
3-Substituent :
- Fluorinated or chlorinated phenyl groups (e.g., 4-F or 4-Cl) enhance antimycobacterial potency compared to unsubstituted phenyl (target compound) .
- The target’s 3-phenyl group may reduce activity against M. tuberculosis but improve selectivity for other targets.
2-Substituent :
- The trifluoromethyl group in the target and compound increases metabolic stability compared to H or ethyl groups (e.g., compound in ).
N-Substituent: Pyridin-2-ylmethyl (target) vs. pyridin-3-ylmethyl (CAS:920457-44-9): The 2-position pyridine improves solubility and binding in mycobacterial ATP synthase inhibitors . Morpholinopropyl (compound ) enhances solubility but may increase off-target effects.
Physicochemical Properties
- Morpholinopropyl in adds hydrogen bond acceptors, improving solubility in polar solvents.
Research Findings and Implications
- Anti-Mycobacterial Activity : Compounds with 3-(4-fluorophenyl) and 5-aryl groups (e.g., ) show superior MIC values (0.08–0.12 µM) compared to the target’s 3-phenyl.
- Anti-Wolbachia Activity : Pyridin-3-ylmethyl analogs (CAS:920457-44-9) exhibit activity, suggesting the target’s pyridin-2-ylmethyl group may retain efficacy .
- Metabolic Stability : The CF₃ group in the target and may reduce hepatic clearance, as seen in microsomal stability assays for related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
